



Application Notes and Protocols: Brilliant Green Agar for Salmonella Isolation

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Compound of Interest		
Compound Name:	Brilliant Green	
Cat. No.:	B147758	Get Quote

Introduction

Brilliant Green Agar (BGA) is a highly selective and differential medium used for the isolation of Salmonella species, with the notable exception of Salmonella enterica serovars Typhi and Paratyphi.[1][2] Developed initially by Kristensen et al. and later modified by Kauffmann, BGA is widely recommended for testing clinical specimens, foods, dairy products, and other materials for the presence of Salmonella.[1][3] Its high selectivity allows for the use of heavy inocula, which is particularly useful for analyzing heavily contaminated samples.[1] The medium differentiates bacteria based on their ability to ferment lactose and sucrose, facilitating the presumptive identification of Salmonella.

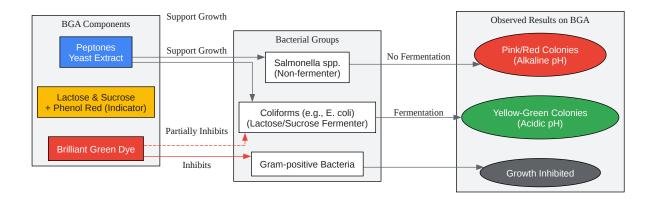
Principle of Operation

The efficacy of **Brilliant Green** Agar stems from the synergistic action of its components. The medium is highly nutritive, containing peptones and yeast extract that supply essential amino acids, nitrogen, and vitamins for bacterial growth.[1][2][4] The selectivity of the medium is conferred by **brilliant green** dye, which effectively inhibits the growth of Gram-positive bacteria and the majority of Gram-negative bacilli, including most Shigella species and Escherichia coli. [1][2][5][6]

The differential capability is based on carbohydrate fermentation. The medium contains lactose and sucrose.[1][6] Organisms that can ferment these sugars, such as E. coli, produce acidic byproducts. This acid production lowers the pH of the medium, causing the pH indicator, phenol red, to shift from its neutral red color to a yellow-green hue.[2][4] Non-fermenting organisms,



such as Salmonella, do not produce acid. Consequently, the medium surrounding their colonies remains alkaline, resulting in characteristic pinkish-white or red colonies against a red background.[2][6]



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Fig 1. Mechanism of Brilliant Green Agar.

Data Presentation: Formulation

The composition of **Brilliant Green** Agar is standardized to ensure consistent performance. The following table summarizes a typical formulation for preparing 1 liter of the medium.



Component	Amount (g/L)	Purpose
Peptone/Proteose Peptone	10.0	Source of carbon, nitrogen, vitamins, and minerals.[6]
Yeast Extract	3.0	Source of B-complex vitamins that stimulate bacterial growth. [4][6]
Lactose	10.0	Fermentable carbohydrate for differentiation.[1][6]
Sucrose	10.0	Fermentable carbohydrate for differentiation.[1][6]
Sodium Chloride	5.0	Maintains osmotic equilibrium. [1][4]
Brilliant Green	0.0125	Selective agent; inhibits Gram- positive and most Gram- negative bacteria.[4][5]
Phenol Red	0.080	pH indicator; yellow in acidic conditions, red in alkaline conditions.[1][4]
Agar	20.0	Solidifying agent.[4][5]
Final pH at 25°C	6.9 ± 0.2	

Note: Formulations can vary slightly by manufacturer. Always consult the manufacturer's documentation for specific component masses.

Experimental Protocols Protocol 1: Preparation of Brilliant Green Agar

This protocol details the steps for preparing BGA plates from a dehydrated powder.

• Reconstitution: Suspend 58 grams of BGA powder in 1000 ml of purified or distilled water.[1] [7]



- Dissolution: Heat the suspension to boiling while mixing frequently to ensure the medium dissolves completely.[1][7][8]
- Sterilization:
 - Method A (Autoclave): Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.
 [1][4][7] AVOID OVERHEATING, as it can impair the medium's performance.[1][3]
 - Method B (Boiling Only): Some formulations specify heating to a boil without autoclaving.
 [8][9] This is because autoclaving can cause precipitation or degradation of selective agents in certain modified formulations.
 - Crucial Note: Always adhere to the sterilization instructions provided by the specific manufacturer of the dehydrated medium.
- Cooling: After sterilization, cool the medium to 45-50°C in a water bath.[1][4]
- Pouring: Once cooled, mix the medium well to ensure homogeneity and pour it into sterile Petri plates.[1][4]
- Drying & Storage: Allow the agar to solidify at room temperature. If necessary, dry the plates for approximately 2 hours with the lids partially removed to eliminate excess condensation.[4] Prepared plates should be stored at 2-8°C, protected from light.[2][10]

Protocol 2: Sample Inoculation and Incubation

This protocol outlines the procedure for isolating Salmonella from a sample.

- Pre-enrichment (Recommended): For samples suspected of containing low concentrations of Salmonella, a pre-enrichment step is recommended to improve recovery rates.[4] Inoculate the sample into a selective broth such as Selenite Broth or Tetrathionate Broth and incubate according to standard procedures.[1][4]
- Inoculation: Using a sterile loop, streak the sample (or a loopful from the enrichment broth)
 onto the surface of a BGA plate. The streaking should be done to obtain well-isolated
 colonies.[2][5]
- Incubation: Incubate the plates aerobically at 35-37°C for 18-24 hours.[2][4][8]



• Examination: After the initial incubation, examine the plates for typical colony morphology. If no suspect colonies are observed, plates can be re-incubated for an additional 24 hours.[2] [6]

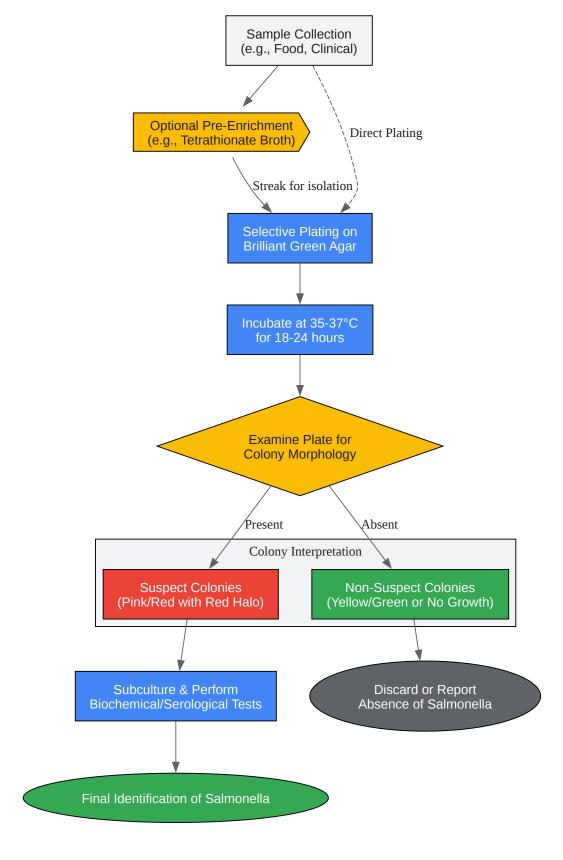
Protocol 3: Interpretation of Results

The appearance of colonies on BGA provides a presumptive identification of Salmonella.

Organism	Colony Appearance	Medium Appearance
Salmonella spp.	Pinkish-white to red, opaque colonies.[2][6]	Surrounding medium is a brilliant red zone.[4][5]
E. coli / Klebsiella	Yellow to yellow-green colonies (growth may be partially inhibited).[2][5][11]	Surrounding medium is yellow- green.[2]
Proteus spp.	Red or pale pink colonies (growth may be inhibited).[4][5]	Red zone.
Shigella spp.	Growth is typically inhibited.[2]	N/A
Gram-positive bacteria	Growth is inhibited.[2][6][8]	N/A

Note: All suspect colonies must be confirmed using subsequent biochemical and/or serological tests for a definitive identification.[2]





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Fig 2. Workflow for Salmonella Isolation using BGA.



Protocol 4: Quality Control

To ensure the medium is performing as expected, each batch should be tested with well-characterized control organisms.

QC Organism	ATCC Strain	Expected Result on BGA
Salmonella Typhimurium	14028	Good growth; pink/red colonies with a red zone.[6][8]
Escherichia coli	25922	Inhibition to poor growth; yellow-green colonies.[6][9]
Enterococcus faecalis	29212	Complete inhibition.[8][10]
Staphylococcus aureus	25923	Complete inhibition.[2][6]

Limitations

- Inhibition of Target Serovars: BGA is not recommended for the isolation of Salmonella Typhi and Salmonella Paratyphi, as their growth is often partially or completely inhibited.[1][2][5][8]
- Inhibition of Other Pathogens: The medium is highly selective and inhibits the growth of Shigella species.[2][5] Therefore, it should be used in conjunction with less inhibitory media if the detection of other enteric pathogens is required.[1][9]
- False Positives: Some non-pathogenic organisms that do not ferment lactose or sucrose may grow and produce colonies resembling Salmonella.[12]
- Confirmation Required: Presumptive colonies from BGA are not definitive. All suspect isolates must undergo further biochemical and/or serological testing for confirmation.[2][12]
- Light Sensitivity: The prepared medium can become discolored if exposed to light for extended periods.[12]

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